N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexanecarboxamide
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Overview
Description
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexanecarboxamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class
Mechanism of Action
Target of Action
The primary target of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexanecarboxamide (F2823-0172) is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
F2823-0172 interacts with CDK2, inhibiting its activity . This inhibition is achieved by preventing the formation of a phenoxyl radical from a critical tyrosine residue, which is essential for the cyclooxygenase activity of CDK2 . This interaction results in the suppression of CDK2’s role in cell cycle progression, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in cancer cells . Therefore, the compound’s action on CDK2 can have significant downstream effects on cellular proliferation and survival.
Result of Action
The result of F2823-0172’s action is the significant inhibition of the growth of cancer cells . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression, leading to apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a base.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexanecarboxamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or biological probes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for various applications in material science.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Pyrido[2,3-d]pyrimidin-5-one derivatives
Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness: N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexanecarboxamide stands out due to its unique structural features and potential applications. Its distinct chemical properties make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17(13-7-3-1-4-8-13)21-22-12-19-16-15(18(22)25)11-20-23(16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSHAGSBIMAKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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